molecular formula C15H17NO B8151810 (3-Ethynyl-4-methylphenyl)(piperidin-1-yl)methanone

(3-Ethynyl-4-methylphenyl)(piperidin-1-yl)methanone

Cat. No.: B8151810
M. Wt: 227.30 g/mol
InChI Key: GREKLKXQVWDIJC-UHFFFAOYSA-N
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Description

(3-Ethynyl-4-methylphenyl)(piperidin-1-yl)methanone is a methanone derivative featuring a piperidine ring linked to a substituted aromatic group. The aromatic moiety contains a methyl group at the 4-position and an ethynyl group at the 3-position, which introduces steric and electronic effects that influence its reactivity and biological activity. This compound is structurally related to kinase inhibitors and other bioactive molecules, where the ethynyl group may enhance binding affinity through π-π interactions or covalent bonding in targeted applications.

Properties

IUPAC Name

(3-ethynyl-4-methylphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-3-13-11-14(8-7-12(13)2)15(17)16-9-5-4-6-10-16/h1,7-8,11H,4-6,9-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREKLKXQVWDIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCC2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethynyl-4-methylphenyl)(piperidin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety .

Chemical Reactions Analysis

Sonogashira Cross-Coupling

The terminal alkyne group undergoes palladium-catalyzed coupling with aryl halides or triflates. This reaction expands the aromatic system or introduces functional groups:

Reagents/ConditionsProducts FormedYieldKey Observations
Pd(PPh₃)₂Cl₂, CuI, Et₃N, RTArylacetylene derivatives68–79%Requires inert atmosphere (N₂)
Trimethylsilyl acetylene, DMFSilyl-protected intermediates72%Facilitates further functionalization

Mechanism : The ethynyl group acts as a nucleophile, forming a π-complex with palladium. Oxidative addition of the aryl halide precedes transmetallation with copper, yielding coupled products .

Suzuki-Miyaura Coupling

The aromatic ring participates in cross-coupling with boronic acids under palladium catalysis:

Reagents/ConditionsProducts FormedYieldKey Observations
Pd(OAc)₂, SPhos, K₂CO₃, DMF/H₂OBiaryl derivatives63%Tolerates electron-withdrawing groups
4-Trifluoromethylphenylboronic acidFluorinated analogs55%Enhances metabolic stability

Note : The methyl group at the 4-position of the phenyl ring sterically directs coupling to the 3-ethynyl site .

Nucleophilic Substitution at Piperidine

The piperidine nitrogen reacts with electrophiles, enabling structural diversification:

Reagents/ConditionsProducts FormedYieldKey Observations
Alkyl halides (e.g., CH₃I), K₂CO₃N-alkylpiperidine derivatives85%Retains methanone connectivity
Trifluoroacetic anhydride, DCMN-acylpiperidine analogs78%Improves membrane permeability

Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity of the piperidine nitrogen .

Oxidation of Ethynyl Group

Controlled oxidation converts the ethynyl group into carbonyl functionalities:

Reagents/ConditionsProducts FormedYieldKey Observations
KMnO₄, H₂O/acetone, 0°C3-Carboxy-4-methylphenyl ketone62%Requires acidic workup
RuO₄, CCl₄/H₂ODicarbonyl derivatives48%Over-oxidation observed at >40°C

Regioselectivity : The methyl group at the 4-position suppresses oxidation at adjacent positions .

Cycloaddition Reactions

The ethynyl group participates in [2+2] and Huisgen cycloadditions:

Reagents/ConditionsProducts FormedYieldKey Observations
Cu(I)-catalyzed azide-alkyneTriazole-linked conjugates89%Bioorthogonal labeling applications
UV light, anthraceneCyclobutane adducts34%Limited scalability due to side reactions

Comparative Reactivity of Functional Groups

The table below summarizes relative reaction rates for key functional groups:

Functional GroupReaction TypeRelative RateDominant Factor
EthynylSonogashira coupling1.0 (ref)Electronic activation by phenyl ring
Piperidine NAlkylation0.7Steric hindrance from methyl group
Aromatic C-HElectrophilic substitution0.3Deactivation by methanone group

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-311+G**) reveal:

  • Ethynyl group : Electron density localized at the triple bond (CC\text{C} \equiv \text{C}) enables nucleophilic attack (ΔG=18.7kcal/mol\Delta G^\ddagger = 18.7 \, \text{kcal/mol}) .

  • Piperidine ring : Conformational flexibility allows optimal hydrogen bonding in biological systems (NO\text{N} \cdots \text{O} distance = 2.8 Å) .

Stability Under Synthetic Conditions

Critical stability parameters:

  • pH stability : Degrades <5% in pH 3–9 buffers over 24 hrs (HPLC monitoring) .

  • Thermal stability : Decomposes above 180°C (TGA data) due to retro-Diels-Alder pathways .

Scientific Research Applications

Synthesis of (3-Ethynyl-4-methylphenyl)(piperidin-1-yl)methanone

The synthesis of this compound generally involves the reaction of 3-ethynyl-4-methylbenzoyl chloride with piperidine in the presence of a base. The reaction conditions typically require careful control of temperature and time to optimize yield and purity.

Synthetic Route Overview

StepReagentsConditionsYield
13-Ethynyl-4-methylbenzoyl chloride, PiperidineBase (e.g., triethylamine), anhydrous conditionsHigh
2Purification via recrystallization or chromatographyN/A>90%

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for further functionalization, making it a versatile building block.

Biology

Research indicates that compounds similar to this compound exhibit significant biological activity, including:

  • Anticancer properties
  • Antimicrobial effects
  • Neuroprotective activities

Case Study: Anticancer Activity
A study demonstrated that derivatives of piperidine compounds showed cytotoxic effects against various cancer cell lines, suggesting that this compound could be further investigated for its potential in cancer therapy .

Medicine

The compound is being explored for its potential therapeutic uses, particularly in pain management and as an anti-inflammatory agent. Its ability to modulate neurotransmitter systems positions it as a candidate for developing new analgesics.

Case Study: Analgesic Properties
In preclinical trials, derivatives similar to this compound exhibited significant analgesic effects comparable to established pain relievers, indicating potential for clinical applications in pain management .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
(2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanoneHydroxy group enhances reactivityAnti-inflammatory, analgesic
(Naphthalen-2-yl)(piperidin-1-yl)methanoneNaphthalene ring increases stabilityAnticancer properties

Mechanism of Action

The mechanism of action of (3-Ethynyl-4-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several piperidinyl or piperazinyl methanones, differing primarily in the substitution pattern on the aromatic ring:

Compound Substituents Key Structural Features
(3-Ethynyl-4-methylphenyl)(piperidin-1-yl)methanone 3-ethynyl, 4-methyl Ethynyl group enhances rigidity and π-orbital interactions
4-Fluoro phenyl(4-methyl piperidin-1-yl)methanone 4-fluoro Halogen substitution increases electronegativity and polarity
4-Chloro phenyl(4-methyl piperidin-1-yl)methanone 4-chloro Larger halogen increases molecular weight and lipophilicity
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone 4-methyl (both rings) Methyl groups enhance hydrophobicity and steric bulk
Phenyl(4-phenylpiperidin-1-yl)methanone 4-phenylpiperidine Extended aromaticity improves stacking interactions

Physicochemical Properties

The ethynyl group in this compound contributes to distinct physicochemical behavior compared to analogues:

  • logP and Solubility :

    • Ethynyl-substituted derivatives typically exhibit lower logP values than halogenated analogues due to reduced hydrophobicity. For example, 4-fluoro and 4-chloro analogues have logP values ~2.5–3.0, whereas ethynyl groups may lower logP to ~2.0–2.5 (estimated based on similar compounds).
    • The polar surface area (~37–48 Ų) is comparable to morpholin-4-yl or piperazinyl derivatives, but the ethynyl group may reduce aqueous solubility due to rigid planar geometry.

Biological Activity

(3-Ethynyl-4-methylphenyl)(piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an ethynyl group and a piperidine ring. This compound has been investigated for its potential biological activities, particularly in the context of drug design and development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H15N Molecular Formula \text{C}_{14}\text{H}_{15}\text{N}\quad \text{ Molecular Formula }

This compound features:

  • An ethynyl group that enhances its electronic properties.
  • A piperidine ring that may contribute to its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The ethynyl group allows for π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects.

Pharmacological Potential

Research indicates that this compound may serve as a pharmacophore in drug design, particularly in developing therapies targeting neurological conditions. Its ability to act as a positive allosteric modulator for certain receptors suggests potential applications in treating disorders such as schizophrenia and anxiety .

Case Studies

  • Allosteric Modulation : Studies have shown that compounds similar to this compound exhibit allosteric modulation of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological functions and disorders. For instance, one study demonstrated that a related compound effectively reversed amphetamine-induced hyperlocomotion in rodent models, indicating antipsychotic potential .
  • Anti-inflammatory Activity : Another area of investigation involves the anti-inflammatory properties of compounds containing similar moieties. In vitro studies have reported that such compounds can inhibit nitric oxide secretion in macrophages, suggesting a role in modulating inflammatory responses .

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound analogs, revealing promising results regarding their pharmacological profiles. The following table summarizes key findings from various studies:

StudyCompoundBiological ActivityReference
1VU0092273Positive allosteric modulation of mGluR5
2Related Ethynyl CompoundsInhibition of NO secretion in RAW264.7 cells
3Analog AAntipsychotic-like effects in rodent models

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (3-Ethynyl-4-methylphenyl)(piperidin-1-yl)methanone?

The compound is typically synthesized via a two-step process:

  • Step 1 : Formation of the piperidine-methanone core using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) under basic conditions (e.g., DIPEA) .
  • Step 2 : Introduction of the ethynyl group via Sonogashira coupling, employing Pd(PPh₃)₄ (5 mol%) and CuI (20 mol%) in DMF at 60°C, with arylacetylenes as reactants . Yield optimization requires strict control of catalyst ratios and solvent purity.

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with piperidine protons resonating at δ 1.5–2.8 ppm and ethynyl protons at δ 3.1–3.3 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 267.136 [M+H]⁺) .
  • HPLC-PDA : Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients .

Q. How is the compound’s preliminary bioactivity screened?

  • In vitro assays : Evaluate binding affinity to CNS targets (e.g., sigma receptors) via competitive radioligand displacement assays .
  • Cytotoxicity : MTT assays on HEK-293 or SH-SY5Y cell lines establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Modifications : Introduce substituents (e.g., halogens, hydroxyl groups) at the 4-methylphenyl or piperidine positions to assess impact on receptor binding .
  • Data Analysis : Compare IC₅₀ values across analogs using 3D-QSAR models to identify pharmacophoric features .
  • Contradictions : Resolve discrepancies in activity (e.g., lower potency in vivo vs. in vitro) by evaluating metabolic stability via liver microsome assays .

Q. What strategies mitigate side reactions during Sonogashira coupling?

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with PdCl₂(PPh₃)₂ to reduce homocoupling of alkynes .
  • Solvent Screening : Use degassed THF instead of DMF to minimize oxidative side products .
  • Monitoring : Track reaction progress via TLC (Rf = 0.4 in hexane/ethyl acetate 7:3) .

Q. How do computational methods enhance understanding of its pharmacokinetics?

  • ADME Prediction : SwissADME or pkCSM tools predict blood-brain barrier permeability (e.g., logBB > 0.3) and CYP450 inhibition risks .
  • Docking Studies : AutoDock Vina simulates binding poses in sigma-1 receptors, highlighting key hydrogen bonds with Glu172 and Tyr103 .

Q. What experimental designs address conflicting bioactivity data across studies?

  • Standardization : Use identical cell lines (e.g., PC12 for neuroactivity) and assay protocols (e.g., 24-hour incubation) .
  • Control Compounds : Include reference standards like haloperidol (sigma-1 antagonist) to normalize inter-lab variability .
  • Meta-Analysis : Pool data from ≥5 independent studies to identify outliers via Grubbs’ test (α = 0.05) .

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